molecular formula C9H10FNO3S B1478620 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2090149-79-2

6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Cat. No.: B1478620
CAS No.: 2090149-79-2
M. Wt: 231.25 g/mol
InChI Key: HRHWBKJAXLSHNE-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a useful research compound. Its molecular formula is C9H10FNO3S and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a KATP channel activator, influencing the activity of pancreatic endocrine tissue and vascular smooth muscle tissue . The compound’s interaction with these channels can modulate insulin release and vascular tone, highlighting its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a KATP channel activator can lead to changes in insulin secretion in pancreatic cells and affect vascular smooth muscle cell contraction . These cellular effects underscore the compound’s potential in treating conditions like diabetes and hypertension.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to KATP channels, leading to their activation or inhibition depending on the cellular context . This binding can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function. The compound’s ability to modulate these molecular pathways makes it a promising candidate for therapeutic development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in the modulation of insulin release and vascular tone .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates KATP channel activity, leading to beneficial effects on insulin secretion and vascular function . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and degradation . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, further underscoring its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can influence its biological activity. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall therapeutic efficacy.

Properties

IUPAC Name

6-fluoro-1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S/c1-11-8-3-2-6(10)4-7(8)9(12)5-15(11,13)14/h2-4,9,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHWBKJAXLSHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 2
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 3
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 4
Reactant of Route 4
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 5
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 6
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.